1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)14-4-6-15(7-5-14)20-17(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,8-13H2,1-3H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRBGYJFSKSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves multiple steps. One common method starts with the reaction of 4-tert-butylphenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate more robust purification methods, such as recrystallization and distillation, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxypiperidine group can interact with various receptors in the body, potentially modulating their activity. The urea moiety may also play a role in binding to enzymes or other proteins, influencing their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several urea derivatives and antiviral agents. Below is a comparative analysis:
Key Differences and Implications
Hydrogen-Bonding Capacity: The 4-hydroxypiperidine group in the target compound distinguishes it from analogues with non-polar (e.g., benzyl in ) or sulfonyl-modified piperidines (e.g., ). This hydroxyl group may improve solubility and facilitate interactions with polar residues in viral or cellular targets .
Mechanistic Insights : While PF-46396 and bevirimat directly inhibit HIV-1 maturation via CA-SP1 cleavage , the target compound’s urea scaffold and piperidine-hydroxyl group suggest a possible but unverified role in similar pathways.
Metabolic Stability : Sulfonyl-containing analogues () may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the hydroxypiperidine group in the target compound could undergo phase II conjugation (e.g., glucuronidation).
Data Gaps and Hypotheses
- Structural analogy to PF-46396 supports hypothesis-driven research into HIV-1 maturation inhibition. However, the urea linker (vs. pyridinone in PF-46396) may confer divergent binding kinetics .
Biological Activity
1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, also known by its CAS number 97928-18-2, is a compound of interest due to its potential pharmacological properties. Its structure includes a tert-butyl group and a hydroxypiperidine moiety, which may contribute to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H29N2O2
- Molecular Weight : 303.44 g/mol
- Appearance : Off-white solid
- Boiling Point : 450.832 °C
- Melting Point : 70-73 °C
Antinociceptive Effects
Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects. For instance, studies on related urea derivatives have demonstrated their ability to inhibit pain responses in animal models, suggesting that this compound may share this property.
Neuroprotective Properties
The presence of the hydroxypiperidine group in the compound is associated with neuroprotective effects. This has been observed in various studies where similar compounds showed the ability to protect neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.
Study on Analgesic Properties
A study conducted by Ogawa et al. (1993) explored the analgesic effects of structurally related compounds. Results indicated that these compounds effectively reduced pain responses in models of inflammatory pain, suggesting that this compound could exhibit similar analgesic properties through modulation of pain pathways .
Neuroprotection Against Oxidative Stress
In a recent study focusing on neuroprotective agents, compounds similar to this compound were shown to significantly reduce neuronal damage induced by oxidative stress in vitro. The mechanisms involved include the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Summary Table of Biological Activities
| Biological Activity | Evidence/Source |
|---|---|
| Antinociceptive | Ogawa et al., 1993 |
| Neuroprotective | Recent studies on related compounds |
| Interaction with receptors | Suggested by structural similarities |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling a tert-butylphenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. Use anhydrous dimethylformamide (DMF) or acetonitrile as solvents. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux (65°C) improve efficiency . Purify via column chromatography (ethyl acetate/hexane gradient) or hexane washing for solid precipitates. Monitor intermediates by TLC and optimize stoichiometry (1.2:1 molar ratio of isocyanate to amine) to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- 1H/13C NMR : Confirm urea linkage (δ ~6.5 ppm for NH protons) and piperidinyl/tert-butyl groups.
- IR Spectroscopy : Identify carbonyl stretch (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion ([M+H]+) and fragmentation patterns.
- HPLC-UV : Assess purity (>95%) at 254 nm using C18 columns and acetonitrile/water mobile phases .
Q. What factors influence the compound’s stability during storage?
- Methodological Answer : Degradation is accelerated by moisture, light, and oxidation. Store lyophilized powder at -20°C under argon. For aqueous solutions, use stabilizers like 0.1% ascorbic acid. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Use SHELX software (SHELXL/SHELXD) for refinement. For high-resolution data, apply anisotropic displacement parameters (HKLF 5). Validate with R-factors (<5%) and electron density maps. If twinning is suspected, test for pseudo-merohedral twinning via Hooft metrics .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) against kinase targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with chlorophenyl or naphthyl) to assess steric/electronic effects .
- In Vitro Assays : Measure IC50 values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Molecular Docking : Use AutoDock Vina with homology models of kinase active sites. Prioritize analogs with improved binding energies (ΔG ≤ -8 kcal/mol) .
Q. How should discrepancies between computational binding predictions and experimental IC50 values be addressed?
- Methodological Answer :
- Reassess Docking Parameters : Include solvent effects (implicit PBS model) and flexible side chains in targets.
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (ka/kd) to validate docking poses.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories) to identify conformational changes affecting affinity .
Q. What in vitro and in silico methods predict metabolic pathways?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH and analyze metabolites via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation).
- MetaSite Software : Predict phase I/II metabolism sites (e.g., hydroxylation at piperidine or tert-butyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
